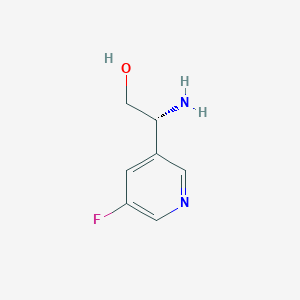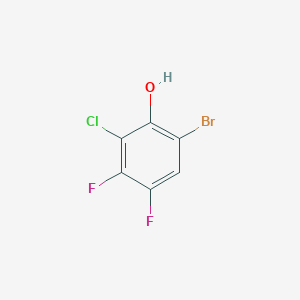
(E)-4,4-diphenylbut-2-enoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4,4-diphenylbut-2-enoic Acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in a four-carbon chain, with phenyl groups attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4-diphenylbut-2-enoic Acid typically involves the aldol condensation of benzaldehyde with acetone, followed by a dehydration step to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the elimination of water, resulting in the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
(E)-4,4-diphenylbut-2-enoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of 4,4-diphenylbutanoic acid.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
(E)-4,4-diphenylbut-2-enoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-4,4-diphenylbut-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may interact with signaling pathways involved in cell proliferation and apoptosis, thereby exerting its effects on cellular functions.
相似化合物的比较
Similar Compounds
4,4-diphenylbutanoic Acid: A saturated analog of (E)-4,4-diphenylbut-2-enoic Acid.
4,4-diphenyl-2-butanone: A ketone derivative with similar structural features.
4,4-diphenyl-2-butene: A hydrocarbon with a similar carbon skeleton but lacking the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both the double bond and the carboxylic acid functional group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
(E)-4,4-diphenylbut-2-enoic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15H,(H,17,18)/b12-11+ |
InChI 键 |
SCPRHHQFHAYTGN-VAWYXSNFSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(/C=C/C(=O)O)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C(C=CC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


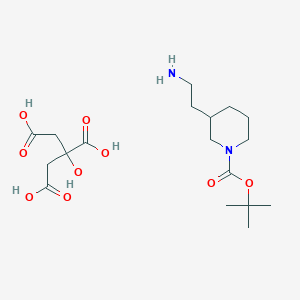
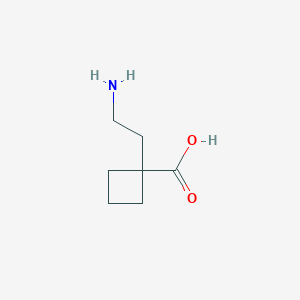
![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
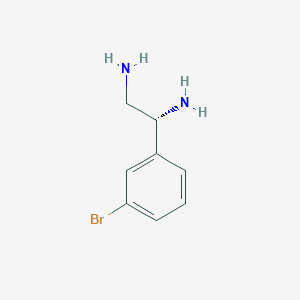
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
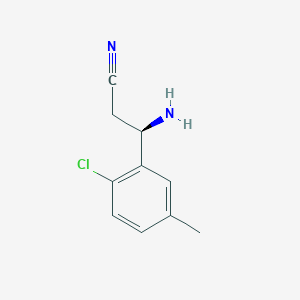

![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
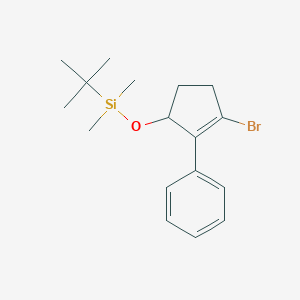
![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
